Matricarin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Matricarin can be synthesized through several chemical routes. One common method involves the extraction of chamomile flowers, followed by purification using chromatographic techniques . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction from chamomile flowers. The flowers are dried using methods such as sun drying, shade drying, or using a climate chamber . The dried flowers are then subjected to solvent extraction, followed by purification processes like distillation and chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Matricarin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the lactone ring, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .
Major Products
Scientific Research Applications
Mechanism of Action
Matricarin exerts its effects through several molecular targets and pathways. It is known to inhibit pro-inflammatory biomarkers in macrophages, similar to non-steroidal anti-inflammatory drugs (NSAIDs) . Additionally, it affects volume-activated potassium and calcium channels, influencing cellular responses under osmotic stress .
Comparison with Similar Compounds
Matricarin is unique among sesquiterpene lactones due to its specific structure and biological activities. Similar compounds include:
Austricin: Another sesquiterpene lactone with similar anti-inflammatory properties.
Canin: Known for its antimicrobial activity.
Achillin: Exhibits both anti-inflammatory and antimicrobial properties.
Leucodin: A sesquiterpene lactone with antioxidant properties.
Desacetylthis compound: A derivative of this compound with distinct biological activities.
This compound stands out due to its unique combination of anti-inflammatory, antioxidant, and antimicrobial properties, making it a versatile compound for various applications .
Biological Activity
Matricarin, a sesquiterpene lactone found in Matricaria chamomilla (commonly known as chamomile), is a bioactive compound with diverse pharmacological properties. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on recent research.
1. Anti-Inflammatory Activity
This compound exhibits significant anti-inflammatory effects by modulating key inflammatory pathways:
- Mechanism : It inhibits NF-κB transcriptional activity, which reduces the expression of pro-inflammatory cytokines such as TNF-α and adhesion molecules like ICAM-1. This modulation suppresses inflammation at the molecular level .
- Applications : These properties make this compound a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disorders.
2. Cytotoxic and Anticancer Properties
This compound demonstrates cytotoxicity against various cancer cell lines:
- Mechanism : It induces apoptosis through caspase activation and inhibits the mTOR/PI3K/AKT signaling pathway, which is critical for cancer cell survival and proliferation. Additionally, it suppresses cell migration and invasion, limiting metastasis .
- Research Findings :
- In vitro studies have shown that this compound effectively reduces tumor cell viability.
- Its ability to block key signaling pathways suggests potential for use in combination therapies for cancer treatment.
3. Antioxidant Activity
This compound contributes to oxidative stress reduction:
- Mechanism : It scavenges free radicals and inhibits reactive oxygen species (ROS) production, protecting cells from oxidative damage .
- Applications : This activity is relevant in managing diseases linked to oxidative stress, including neurodegenerative disorders and cardiovascular diseases.
4. Antimicrobial Properties
This compound has demonstrated antimicrobial effects against various pathogens:
- Mechanism : It disrupts microbial membranes and inhibits efflux pumps such as NorA and TetK in Staphylococcus aureus, enhancing the efficacy of antibiotics .
- Applications :
- Effective against bacterial infections, particularly antibiotic-resistant strains.
- Potential use in developing antimicrobial formulations.
5. Leishmanicidal Activity
This compound shows promise in combating parasitic infections:
- Mechanism : It induces programmed cell death in Leishmania species by causing mitochondrial dysfunction, reducing ATP levels, and promoting membrane damage .
- Research Findings :
- In vitro studies confirm its activity against Leishmania amazonensis and Leishmania infantum.
- These findings highlight its potential as a natural alternative for treating leishmaniasis.
6. Peripheral Nervous System Modulation
This compound acts as a peripheral nervous blocker:
- Mechanism : It inhibits vanilloid receptor activation, which suppresses sensory irritation and inflammation .
- Applications : This property makes it useful in managing pain and inflammation associated with sensory nerve activation.
7. Anti-Genotoxic Effects
This compound protects against DNA damage caused by oxidative stress:
- Mechanism : It neutralizes free radicals generated by agents like hydrogen peroxide (H2O2), reducing genotoxicity .
- Applications : This effect is valuable in preventing mutations and protecting cellular integrity, especially under conditions of high oxidative stress.
Summary Table of Biological Activities
Biological Activity | Mechanism of Action | Potential Applications |
---|---|---|
Anti-inflammatory | Inhibition of NF-κB activity; reduction of TNF-α and ICAM-1 | Arthritis, inflammatory bowel disorders |
Cytotoxic/Anticancer | Caspase activation; inhibition of mTOR/PI3K/AKT pathway | Cancer therapy |
Antioxidant | Scavenging ROS; inhibition of oxidative damage | Neurodegenerative and cardiovascular diseases |
Antimicrobial | Disruption of microbial membranes; inhibition of efflux pumps | Antibiotic-resistant infections |
Leishmanicidal | Induction of mitochondrial dysfunction; reduction in ATP levels | Treatment of leishmaniasis |
Peripheral nervous modulation | Inhibition of vanilloid receptor activation | Pain management |
Anti-genotoxic | Termination of free radicals; prevention of DNA damage | Protection against mutations |
1. Anti-Cancer Potential
A study on human cancer cell lines demonstrated that this compound significantly reduced tumor growth by inducing apoptosis and inhibiting invasion pathways. These findings suggest its potential as part of combination therapies to enhance the efficacy of existing chemotherapeutics .
2. Leishmaniasis Treatment
In vitro experiments revealed that this compound effectively killed Leishmania parasites by disrupting their mitochondrial function. This highlights its potential for developing plant-based antiparasitic drugs .
3. Antioxidant Efficacy
Supercritical fluid extracts containing this compound showed high antiradical activity in DPPH assays, confirming its role as a potent antioxidant .
Properties
CAS No. |
5989-43-5 |
---|---|
Molecular Formula |
C17H20O5 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
[(3S,3aR,4S,9aS,9bR)-3,6,9-trimethyl-2,7-dioxo-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] acetate |
InChI |
InChI=1S/C17H20O5/c1-7-5-11(19)13-8(2)6-12(21-10(4)18)15-9(3)17(20)22-16(15)14(7)13/h5,9,12,14-16H,6H2,1-4H3/t9-,12-,14-,15+,16+/m0/s1 |
InChI Key |
QONYNSMAVSRIRD-UPQAZBFISA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](CC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)C)C)OC(=O)C |
Canonical SMILES |
CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)C)C)OC(=O)C |
melting_point |
193 - 195 °C |
physical_description |
Solid |
Origin of Product |
United States |
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